3-Piperidinopropiophenone hydrochloride

Description

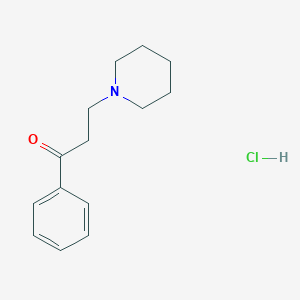

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-phenyl-3-piperidin-1-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO.ClH/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15;/h1,3-4,7-8H,2,5-6,9-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIROGEVVNHGHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60237193 | |

| Record name | 3-Piperidinopropiophenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886-06-6 | |

| Record name | 3-Piperidinopropiophenone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinopropiophenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Piperidinopropiophenone hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Piperidinopropiophenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60237193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-benzoylethyl)piperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1-PHENYL-3-(PIPERIDIN-1-YL)PROPAN-1-ONE HYDROCHLORIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHK6YP2A9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-Piperidinopropiophenone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Piperidinopropiophenone hydrochloride is a chemical compound classified as a Mannich base. Structurally, it features a piperidine ring linked to a propiophenone backbone. This compound is primarily utilized as a key intermediate in the synthesis of various pharmaceutical agents.[][2] Its hydrochloride salt form enhances stability and improves its solubility in aqueous media, facilitating its application in laboratory and industrial settings.[2] This guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of its synthesis and analytical workflows.

Physicochemical Properties

The basic physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various experimental and physiological conditions.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO·HCl | [][3] |

| Molecular Weight | 253.77 g/mol | [][3][4] |

| Appearance | White to off-white solid | [] |

| Melting Point | 185-190 °C | [] |

| pKa (Predicted) | 8.78 ± 0.10 | |

| Solubility | Slightly soluble in water and methanol. | [] |

Synthesis Pathway: The Mannich Reaction

3-Piperidinopropiophenone is synthesized via a classic organic reaction known as the Mannich reaction. This three-component condensation involves an enolizable ketone (acetophenone), an aldehyde (formaldehyde), and a secondary amine (piperidine). The reaction proceeds through the formation of an iminium ion, which then reacts with the enol form of the ketone to yield the final β-amino carbonyl compound, or Mannich base.[5][6]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are presented below. These protocols are based on established analytical techniques for amine hydrochlorides and similar pharmaceutical compounds.

Determination of pKa via Potentiometric Titration

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine hydrochloride, it reflects the equilibrium between the protonated and unprotonated forms of the amine. Potentiometric titration is a highly accurate method for its determination.[7]

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in a known volume of purified water to achieve a concentration of approximately 1 mM.[8][9]

-

Titrant Preparation: Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).

-

Ionic Strength Adjustment: Add a sufficient amount of a neutral salt, such as 0.15 M potassium chloride (KCl), to the analyte solution to maintain a constant ionic strength throughout the titration.[8]

-

Titration Procedure:

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is determined at the half-equivalence point, which is the point on the curve where half of the amine hydrochloride has been neutralized. This corresponds to the inflection point of the titration curve.[7]

-

Determination of Aqueous Solubility via the Shake-Flask Method

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a specific solvent.[10][11]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of flasks containing a known volume of purified water (or other relevant aqueous buffers).[11]

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Separation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a suitable membrane filter (e.g., 0.45 µm) to remove any remaining undissolved material.[12]

-

-

Quantification:

-

Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.

-

Conclusion

This technical guide has provided a detailed overview of the core basic properties of this compound, a compound of significant interest in pharmaceutical synthesis. The presented data and experimental protocols offer a valuable resource for researchers and professionals in drug development, enabling a more informed approach to its handling, formulation, and application. The provided visualizations of the synthetic pathway and analytical workflows further clarify these fundamental concepts.

References

- 2. CAS 886-06-6: this compound [cymitquimica.com]

- 3. GSRS [precision.fda.gov]

- 4. This compound | C14H20ClNO | CID 70171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mannich reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. enamine.net [enamine.net]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Unraveling the Enigmatic Mechanism of 3-Piperidinopropiophenone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Piperidinopropiophenone hydrochloride, also known by synonyms such as α-Piperidinopropiophenone (PIPP), is a synthetic cathinone derivative. While comprehensive pharmacological data remains limited, emerging evidence points towards a mechanism of action involving the modulation of the dopaminergic system. This technical guide synthesizes the current understanding of this compound's mechanism of action, with a focus on its effects on dopamine transporter gene expression and associated behavioral outcomes. This document provides a detailed overview of the available data, experimental methodologies, and visual representations of the implicated pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

This compound is a compound belonging to the synthetic cathinone class, which are structurally related to the naturally occurring stimulant cathinone found in the khat plant. Synthetic cathinones are known for their psychostimulant effects, which are primarily mediated through their interaction with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). While many synthetic cathinones act as transporter inhibitors or releasing agents, the precise mechanism of this compound (PIPP) appears to involve a distinct action on gene expression.

This guide provides an in-depth analysis of the currently available scientific literature concerning the mechanism of action of this compound.

Mechanism of Action: Modulation of the Dopaminergic System

The primary evidence for the mechanism of action of 3-Piperidinopropiopiophenone hydrochloride stems from a study investigating its abuse potential. This research indicates that the compound exerts its effects by influencing the dopaminergic system, not through direct binding and inhibition or reversal of the dopamine transporter, but by downregulating its gene expression.

Effect on Dopamine Transporter (DAT) Gene Expression

In a key study, administration of α-Piperidinopropiophenone (PIPP) to mice resulted in a significant reduction of dopamine transporter (DAT) mRNA in the striatum. This suggests that PIPP may trigger intracellular signaling cascades that lead to a decrease in the transcription of the Slc6a3 gene, which codes for DAT. A reduction in DAT expression would lead to decreased clearance of dopamine from the synaptic cleft, thereby prolonging the action of dopamine and leading to enhanced dopaminergic neurotransmission. This sustained increase in synaptic dopamine is a plausible mechanism for the rewarding effects observed with the compound.

Quantitative Data

The following table summarizes the key quantitative findings from the pivotal study on α-Piperidinopropiophenone (PIPP).

| Parameter | Compound | Dose | Effect | Species/Tissue | Reference |

| Dopamine Transporter (DAT) mRNA Expression | α-Piperidinopropiophenone (PIPP) | 30 mg/kg | Reduced expression | Mouse Striatum | |

| Conditioned Place Preference (CPP) | α-Piperidinopropiophenone (PIPP) | 10 mg/kg | Induced CPP | Mouse | |

| Conditioned Place Preference (CPP) | α-Piperidinopropiophenone (PIPP) | 30 mg/kg | Induced CPP | Mouse |

Experimental Protocols

Conditioned Place Preference (CPP)

This protocol is a generalized procedure based on standard methods for assessing the rewarding effects of a substance.

Objective: To determine if this compound has rewarding properties by measuring the animal's preference for an environment previously paired with the drug.

Apparatus: A standard three-chamber CPP apparatus with two larger, distinct conditioning chambers (differentiated by visual and tactile cues) and a smaller, neutral central chamber.

Procedure:

-

Habituation (Day 1): Mice are allowed to freely explore all three chambers of the apparatus for a 15-minute period to acclimatize to the environment. Baseline preference for each chamber is recorded.

-

Conditioning (Days 2-5):

-

On drug-pairing days (e.g., Days 2 and 4), mice are administered this compound (e.g., 10 or 30 mg/kg, i.p.) and immediately confined to one of the conditioning chambers for 30 minutes.

-

On vehicle-pairing days (e.g., Days 3 and 5), mice are administered a saline vehicle and confined to the opposite conditioning chamber for 30 minutes. The assignment of drug-paired chambers is counterbalanced across subjects.

-

-

Preference Test (Day 6): The partitions to the conditioning chambers are removed, and the mice are placed in the central chamber and allowed to freely explore the entire apparatus for 15 minutes. The time spent in each chamber is recorded. An increase in time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a conditioned place preference.

Quantitative Real-Time PCR (qRT-PCR) for DAT mRNA Expression

This protocol is a generalized procedure for quantifying mRNA levels.

Objective: To measure the relative expression level of dopamine transporter (DAT) mRNA in the striatum of mice treated with this compound.

Procedure:

-

Tissue Collection and RNA Extraction: Following the final treatment, mice are euthanized, and the striatum is rapidly dissected and frozen. Total RNA is extracted from the tissue using a suitable RNA isolation kit.

-

RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using spectrophotometry (e.g., NanoDrop). RNA integrity is assessed via gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: An equal amount of total RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

Quantitative PCR: The relative expression of DAT mRNA is quantified using a real-time PCR system. The reaction mixture includes the cDNA template, forward and reverse primers specific for the DAT gene, and a fluorescent DNA-binding dye (e.g., SYBR Green). A housekeeping gene (e.g., GAPDH, β-actin) is used as an internal control for normalization.

-

Data Analysis: The relative expression of the DAT gene is calculated using the 2-ΔΔCT method.

Visualizations

Signaling Pathway

An In-depth Technical Guide to 3-Piperidinopropiophenone Hydrochloride: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Piperidinopropiophenone hydrochloride, a key pharmaceutical intermediate, holds a significant place in the synthesis of various therapeutic agents. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthetic protocols. The document elucidates the compound's physicochemical properties, spectroscopic data, and its pivotal role in the development of important drugs. Experimental methodologies are presented with clarity, and logical relationships are visualized through signaling pathway and workflow diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound, with the CAS number 886-06-6, is a crystalline solid belonging to the piperidine class of compounds.[1] It is structurally characterized by a piperidine ring linked to a propiophenone backbone. This compound is primarily recognized as a crucial precursor in the synthesis of several pharmaceuticals, most notably the anti-Parkinsonian drugs Trihexyphenidyl and Cycrimine.[2] Its synthesis is a classic example of the Mannich reaction, a fundamental three-component condensation reaction in organic chemistry.[3] While not typically used as a therapeutic agent itself, its role as a building block makes its synthesis and characterization a subject of importance in medicinal chemistry. The hydrochloride salt form enhances its stability and solubility, simplifying its handling and application in synthetic processes.[1]

Discovery and Historical Context

The conceptual foundation for the synthesis of this compound lies in the groundbreaking work of German chemist Carl Mannich. In 1917, Mannich reported a novel three-component condensation reaction involving an active hydrogen compound, formaldehyde, and an amine, a reaction that now bears his name.[3] This reaction proved to be a versatile method for the synthesis of β-amino ketones, also known as Mannich bases.

The historical significance of this compound is therefore not in its direct therapeutic application, but in its enabling role in the discovery and industrial production of medications that have had a profound impact on the management of neurological disorders.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and toxicological properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₉NO·HCl | [1] |

| Molecular Weight | 253.77 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [] |

| Melting Point | 192-193 °C | [6] |

| Solubility | Slightly soluble in water and methanol | [] |

| LD50 (intraperitoneal, mouse) | 61 mg/kg | [6] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of its characteristic 1H and 13C Nuclear Magnetic Resonance (NMR) data.

Table 2: NMR Spectroscopic Data

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Assignment |

| 7.95-8.05 (m, 2H) | Aromatic (ortho) |

| 7.40-7.60 (m, 3H) | Aromatic (meta, para) |

| 3.40 (t, 2H) | -CH₂-N |

| 3.25 (t, 2H) | -CO-CH₂- |

| 2.80-3.00 (m, 4H) | Piperidine (α-CH₂) |

| 1.60-1.80 (m, 6H) | Piperidine (β,γ-CH₂) |

Note: NMR data is compiled from typical values and may vary slightly based on solvent and experimental conditions.

Experimental Protocols

The synthesis of this compound is most commonly achieved through the Mannich reaction.

Synthesis via Mannich Reaction

This procedure involves the three-component condensation of acetophenone, formaldehyde, and piperidine hydrochloride.

Reactants:

-

Acetophenone

-

Paraformaldehyde

-

Piperidine hydrochloride

-

Ethanol (solvent)

-

Hydrochloric acid (catalyst)

Procedure:

-

A mixture of acetophenone, paraformaldehyde, and piperidine hydrochloride is prepared in absolute ethanol.

-

A catalytic amount of concentrated hydrochloric acid is added to the mixture.

-

The reaction mixture is refluxed for a period of 2-4 hours.

-

After cooling, the solvent is partially removed under reduced pressure.

-

The resulting crude product is precipitated, often by the addition of a non-polar solvent like diethyl ether.

-

The precipitate is collected by filtration, washed with a cold solvent, and dried.

-

Recrystallization from a suitable solvent system, such as ethanol/acetone, affords the purified this compound.[6]

Diagram 1: Synthetic Workflow for this compound

Caption: Workflow for the synthesis of 3-Piperidinopropiophenone HCl.

Mechanism of Action and Signaling Pathways

As an intermediate, this compound is not known to have a specific, well-characterized mechanism of action or to modulate specific signaling pathways in a therapeutic context. Its biological effects are generally considered in the context of its cytotoxicity at higher concentrations.[1] The pharmacological activity of interest arises from the compounds synthesized from it.

For instance, Trihexyphenidyl, derived from this intermediate, acts as a non-selective muscarinic acetylcholine receptor antagonist. It exerts its effects by blocking the action of acetylcholine in the central nervous system, which is a key strategy in managing the symptoms of Parkinson's disease.

Diagram 2: General Mannich Reaction Mechanism

Caption: The general mechanism of the Mannich reaction.

Conclusion

This compound is a compound of significant historical and practical importance in the field of medicinal chemistry. While its discovery is rooted in the early 20th-century explorations of the Mannich reaction, its enduring relevance lies in its role as an indispensable intermediate for the synthesis of anticholinergic drugs. This guide has provided a detailed overview of its history, synthesis, and characterization, offering valuable insights for professionals engaged in drug discovery and development. The experimental protocols and mechanistic diagrams presented herein serve as a practical resource for the scientific community.

References

Synthesis and Characterization of 3-Piperidinopropiophenone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Piperidinopropiophenone hydrochloride (CAS RN: 886-06-6), a valuable intermediate in pharmaceutical synthesis. The document details the synthetic protocol via the Mannich reaction and outlines the analytical methods for its characterization, supported by spectral data.

Introduction

This compound is a beta-amino ketone that serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a propiophenone core and a piperidine moiety, makes it a versatile building block. The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in subsequent reaction steps. This guide presents a detailed methodology for its preparation and comprehensive characterization data to ensure identity and purity.

Synthesis

The synthesis of this compound is primarily achieved through the Mannich reaction. This well-established three-component condensation reaction involves an active hydrogen compound (acetophenone), a non-enolizable aldehyde (formaldehyde), and a secondary amine (piperidine).[1][2]

Reaction Scheme

The overall reaction is as follows:

Acetophenone + Formaldehyde + Piperidine → 3-Piperidinopropiophenone → this compound

Experimental Protocol

Materials:

-

Acetophenone

-

Paraformaldehyde

-

Piperidine hydrochloride

-

Ethanol (95%)

-

Concentrated Hydrochloric Acid

-

Acetone

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetophenone, piperidine hydrochloride, and paraformaldehyde in equimolar amounts.

-

Solvent and Catalyst: Add 95% ethanol to the flask to serve as the reaction solvent. Add a catalytic amount of concentrated hydrochloric acid.

-

Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Workup: After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

Crystallization: Slowly add acetone to the cooled reaction mixture to induce crystallization of the product. The mixture may be further cooled in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystalline product by vacuum filtration and wash the crystals with cold acetone and then diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified this compound crystals in a vacuum oven.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the key analytical techniques and expected results.

Physical Properties

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₄H₂₀ClNO |

| Molecular Weight | 253.77 g/mol [2] |

| Melting Point | 185-190 °C[] |

| Solubility | Slightly soluble in water and methanol[] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR: The carbon NMR spectrum indicates the number and types of carbon atoms present.

Note: Specific chemical shift and coupling constant data from experimental results should be tabulated here upon acquisition.

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2930 | Aliphatic C-H stretch |

| ~1680 | C=O (ketone) stretch |

| ~1590, 1450 | C=C (aromatic) stretch |

| ~1100 | C-N stretch |

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion (M⁺): m/z = 217.15 (for the free base, C₁₄H₁₉NO)

-

Expected [M+H]⁺: m/z = 218.16

Visualizations

Synthesis Pathway

Caption: Synthesis pathway of 3-Piperidinopropiophenone HCl.

Experimental Workflow

Caption: Experimental workflow for synthesis and purification.

Safety Information

This compound is harmful if swallowed and causes skin and eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound via the Mannich reaction and outlines the necessary characterization techniques to ensure its identity and purity. The provided data and workflows serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide to 3-Piperidinopropiophenone Hydrochloride (CAS Number: 886-06-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Piperidinopropiophenone hydrochloride, with the CAS number 886-06-6, is a Mannich base derived from acetophenone. This compound and its derivatives have garnered interest in medicinal chemistry due to their potential biological activities. It serves as a versatile precursor in the synthesis of various pharmaceutical compounds and has been investigated for its antibacterial, antifungal, and antitumor properties.[1] Its hydrochloride form enhances its stability and solubility in aqueous solutions, facilitating its use in laboratory settings.[2] This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, synthesis, spectral data, and biological activities, presented in a format tailored for researchers and drug development professionals.

Physicochemical Properties

This compound is typically a white to off-white solid.[3] Key physicochemical data are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 886-06-6 | [2] |

| Molecular Formula | C₁₄H₁₉NO·HCl | [4] |

| Molecular Weight | 253.77 g/mol | [4] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 192-193 °C | [5] |

| Solubility | Soluble in methanol (slightly), water (slightly), and organic solvents. | [2][3] |

| Boiling Point | 345.4 °C at 760 mmHg | [5] |

| Density | 1.029 g/cm³ | [5] |

| Flash Point | 127.1 °C | [5] |

Synthesis

This compound is synthesized via the Mannich reaction, a three-component condensation involving acetophenone, formaldehyde, and piperidine hydrochloride.[6]

Experimental Protocol: Mannich Reaction

This protocol describes the synthesis of this compound.

Materials:

-

Acetophenone

-

Paraformaldehyde

-

Piperidine hydrochloride

-

Ethanol (95%)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Acetone

Procedure:

-

In a round-bottom flask, combine equimolar amounts of acetophenone, paraformaldehyde, and piperidine hydrochloride in 95% ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Reflux the reaction mixture for a suitable duration (e.g., 3 hours), monitoring the reaction progress by thin-layer chromatography.[6]

-

After completion of the reaction, cool the mixture to room temperature.

-

The product may crystallize out upon cooling. If not, the volume of the solvent can be reduced under vacuum.

-

Filter the crude product and wash with a small amount of cold ethanol.

-

For purification, recrystallize the product from a mixture of hot ethanol and acetone.[7]

-

Dry the purified crystals under vacuum to obtain this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the phenyl group, typically in the range of 7.0-8.0 ppm. The protons of the piperidine ring and the aliphatic chain connecting the two moieties would appear in the upfield region. The methylene protons adjacent to the carbonyl group and the nitrogen atom would likely be deshielded and appear as multiplets.

-

¹³C NMR: The carbonyl carbon is expected to have a chemical shift in the downfield region (around 200 ppm). The aromatic carbons would resonate between 120-140 ppm. The aliphatic carbons of the piperidine ring and the ethyl chain would appear in the upfield region of the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2850 | C-H stretching (aliphatic) |

| ~1685 | C=O stretching (aryl ketone) |

| ~1600, ~1450 | C=C stretching (aromatic ring) |

| ~1100 | C-N stretching (amine) |

Mass Spectrometry (MS)

In Gas Chromatography-Mass Spectrometry (GC-MS), the fragmentation pattern helps in confirming the molecular structure. The molecular ion peak [M]⁺ would be observed, and common fragmentation would involve cleavage at the bonds adjacent to the carbonyl group and the nitrogen atom. The base peak is often the result of a stable fragment, such as the tropylium ion or fragments containing the piperidine ring.

Biological Activities and Mechanism of Action

This compound has been reported to exhibit antibacterial, antifungal, and antitumor activities.

Antibacterial and Antifungal Activity

Mannich bases, in general, are known to possess antimicrobial properties. Their mechanism of action is often attributed to their ability to interact with microbial cell walls and membranes, leading to disruption of cellular integrity.[8] The lipophilic nature of the piperidine ring can facilitate the passage of the molecule through the cell membrane.

Antitumor Activity and Cytotoxicity

This compound has demonstrated cytotoxicity against Jurkat cells, a human T-lymphocyte cell line.[1] The antitumor activity of piperidine-containing compounds is often linked to their ability to induce apoptosis (programmed cell death) in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a method to assess the cytotoxicity of this compound against Jurkat cells.

Materials:

-

Jurkat cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in media)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidic isopropanol or DMSO)

-

96-well microtiter plates

Procedure:

-

Seed Jurkat cells in a 96-well plate at a density of approximately 1 x 10⁵ cells/well in 100 µL of complete medium.

-

Prepare serial dilutions of this compound in the culture medium.

-

Add 100 µL of the compound dilutions to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator. Include untreated cells as a control.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Potential Signaling Pathway for Antitumor Activity

While a specific signaling pathway for this compound has not been definitively elucidated, many piperidine derivatives induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This often involves the modulation of the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation.[4][9] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins (like Bax) and the inactivation of anti-apoptotic proteins (like Bcl-2), resulting in the release of cytochrome c from the mitochondria and subsequent activation of caspases, the executioners of apoptosis.

Conclusion

This compound is a compound with significant potential in medicinal chemistry, primarily as a building block for more complex molecules and for its intrinsic biological activities. The data presented in this guide, from its fundamental physicochemical properties to its synthesis and potential mechanisms of action, provide a solid foundation for researchers and drug development professionals. Further investigation into its specific molecular targets and signaling pathways will be crucial for fully elucidating its therapeutic potential. The detailed experimental protocols provided herein offer a starting point for the synthesis and biological evaluation of this and related compounds.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 9. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-Piperidinopropiophenone HCl

An In-depth Technical Guide to 3-Piperidinopropiophenone Hydrochloride

Introduction

This compound (CAS No. 886-06-6) is a piperidine derivative recognized for its role as a key intermediate in the synthesis of various pharmaceutical compounds.[1][] Structurally, it features a piperidine ring connected to a propiophenone moiety.[1] This compound is of significant interest to researchers in medicinal chemistry and drug development, particularly in the study of neurological and mental health ailments.[] It is also identified as a related compound to Trihexyphenidyl, an antimuscarinic agent used in the management of Parkinson's disease.[][3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and potential mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

The molecular structure consists of a phenyl group attached to a carbonyl group, which is in turn linked to an ethyl chain substituted with a piperidine ring. The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in laboratory settings.[1]

Table 1: Chemical Identifiers for 3-Piperidinopropiophenone HCl

| Identifier | Value |

| CAS Number | 886-06-6[1][4] |

| IUPAC Name | 1-phenyl-3-piperidin-1-ylpropan-1-one;hydrochloride[][4] |

| Molecular Formula | C₁₄H₁₉NO·HCl or C₁₄H₂₀ClNO[1][4] |

| SMILES | C1CCN(CC1)CCC(=O)C2=CC=CC=C2.Cl[][4] |

| InChI | InChI=1S/C14H19NO.ClH/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15;/h1,3-4,7-8H,2,5-6,9-12H2;1H[1][4] |

| InChIKey | XIROGEVVNHGHFZ-UHFFFAOYSA-N[1][] |

| Synonyms | 1-Phenyl-3-(1-piperidinyl)-1-propanone hydrochloride, N-(2-Benzoylethyl)piperidine hydrochloride, β-Piperidinopropiophenone hydrochloride, Trihexyphenidyl Related Compound A[1][][4] |

Physical and Chemical Properties

3-Piperidinopropiophenone HCl is typically a white to off-white crystalline solid.[1][] Its properties are summarized in the table below.

Table 2: Physical and Chemical Properties of 3-Piperidinopropiophenone HCl

| Property | Value | Source(s) |

| Molecular Weight | 253.77 g/mol | [][4] |

| Appearance | White to Off-white Solid | [1][] |

| Melting Point | 185 - 193 °C | [][5][6] |

| Boiling Point | 345.4 °C at 760 mmHg | [6] |

| Solubility | Slightly soluble in water and methanol; Soluble in organic solvents | [1][] |

| Density | 1.029 g/cm³ | [6] |

| Flash Point | 127.1 °C | [6] |

| XLogP3 | 3.485 | [6] |

| Refractive Index | 1.533 | [6] |

Experimental Protocols

Synthesis via Mannich Reaction

3-Piperidinopropiophenone is a mono-Mannich base derived from acetophenone.[6] The synthesis generally involves the aminoalkylation of an acidic proton-containing compound (acetophenone) with formaldehyde and a secondary amine (piperidine). The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.

General Experimental Protocol:

-

Reaction Setup: To a reaction vessel, add acetophenone, piperidine hydrochloride, and paraformaldehyde in a suitable solvent, such as ethanol.

-

Reaction: Add a catalytic amount of concentrated hydrochloric acid. Reflux the mixture with stirring for a specified period (e.g., 2-4 hours).

-

Workup: Cool the reaction mixture. The product, 3-Piperidinopropiophenone HCl, often crystallizes out of the solution.

-

Purification: Collect the crude product by filtration. Recrystallize from a suitable solvent system (e.g., ethanol/acetone) to obtain the purified crystalline solid.[6]

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method can be developed for the quantitative analysis and purity assessment of 3-Piperidinopropiophenone HCl. The following protocol is a representative method based on common practices for analyzing related compounds.[7][8]

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., acetate or phosphate buffer, pH 4.0) and an organic modifier (e.g., acetonitrile). A typical ratio might be 50:50 (v/v).[8]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 239 nm or 254 nm).[7][9]

-

Column Temperature: 30 °C.[9]

-

Injection Volume: 10-20 µL.[9]

-

-

Sample Preparation: Accurately weigh and dissolve the 3-Piperidinopropiophenone HCl sample in the mobile phase to a known concentration (e.g., 50 µg/mL).

-

Analysis: Inject the standard and sample solutions into the chromatograph. The retention time and peak area are used to determine the purity and concentration against a reference standard.

Potential Mechanism of Action

While the specific biological pathways for 3-Piperidinopropiophenone HCl are not extensively detailed in the available literature, its classification as "Trihexyphenidyl Related Compound A" provides a strong indication of its potential pharmacological target.[] Trihexyphenidyl is an antimuscarinic agent that functions by blocking muscarinic acetylcholine receptors, particularly M₁ and M₄ subtypes.[3] It is plausible that 3-Piperidinopropiophenone HCl exhibits a similar antagonistic activity at these receptors. This action would inhibit the effects of acetylcholine, a neurotransmitter involved in various physiological processes, which aligns with its potential application in studying neurological disorders.[][3]

Safety and Handling

3-Piperidinopropiophenone HCl is associated with several hazard classifications. According to the Globally Harmonized System (GHS), it is considered harmful if swallowed and can cause skin irritation, serious eye damage, and respiratory irritation.[6][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry place, typically between 2-8°C.[] Due to potential psychoactive properties, it should be handled with care and in accordance with all applicable safety protocols and regulations.[1]

References

- 1. CAS 886-06-6: this compound [cymitquimica.com]

- 3. Trihexyphenidyl - Wikipedia [en.wikipedia.org]

- 4. This compound | C14H20ClNO | CID 70171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(1-Piperidinyl)propiophenone HCl | 73-63-2 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. ptfarm.pl [ptfarm.pl]

- 8. jfda-online.com [jfda-online.com]

- 9. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 10. 3-Piperidylpropiophenone British Pharmacopoeia (BP) Reference Standard 886-06-6 [sigmaaldrich.com]

The Biological Activity of 3-Piperidinopropiophenone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Piperidinopropiophenone hydrochloride is a synthetically derived mono-Mannich base of acetophenone that has garnered interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its cytotoxic, antimicrobial, and potential anti-inflammatory properties, presenting key quantitative data, detailed experimental methodologies, and elucidated mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology and drug discovery.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₉NO·HCl |

| Molecular Weight | 253.77 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 192-193 °C |

| Solubility | Slightly soluble in water and methanol |

Biological Activities

Cytotoxic Activity

This compound has demonstrated notable cytotoxic effects against the human Jurkat T-lymphocyte cell line. The primary mechanism underlying its cytotoxicity is believed to be the alkylation of cellular thiols, leading to a depletion of glutathione (GSH) and subsequent induction of cellular stress and apoptosis.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| This compound (Ig2) | Jurkat | 36.49 ± 1.45 | [1] |

| 5-Fluorouracil (Reference) | Jurkat | 33.21 ± 0.57 | [1] |

Antimicrobial Activity

Studies have indicated that this compound possesses both antibacterial and antifungal properties. The proposed mechanism of its antimicrobial action is consistent with its cytotoxic mechanism, involving the alkylation of essential thiol-containing enzymes and proteins within microbial cells.

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported in the readily available literature, related Mannich bases have shown significant antimicrobial activity. For instance, quaternary derivatives of similar mono-Mannich bases have demonstrated potent antifungal activity against various human and plant pathogenic fungi, with MIC values in some cases being lower than the reference drug amphotericin-B.

Anti-inflammatory Activity

The anti-inflammatory potential of Mannich bases related to this compound has been investigated. The mechanism is thought to involve the inhibition of inflammatory mediators.

In vivo studies using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation, have been employed to evaluate the anti-inflammatory effects of related Mannich bases. These studies measure the reduction in paw swelling after administration of the compound compared to a control group. While specific data for this compound is limited, this model serves as a relevant methodology for future investigations.

Mechanism of Action: Thiol Alkylation and Glutathione Depletion

The primary mechanism of action for the biological activities of this compound is attributed to its nature as a pro-drug for a reactive α,β-unsaturated ketone. Through a process of deamination, it forms a vinyl ketone intermediate that readily undergoes Michael addition with nucleophilic thiol groups present in amino acids like cysteine, which is a key component of glutathione and various enzymes. This leads to a significant reduction in the cellular pool of glutathione, a critical antioxidant, thereby inducing oxidative stress and disrupting cellular functions, ultimately leading to apoptosis.

Potential Interaction with Dopamine Transporter

While not extensively studied for this compound specifically, its structural resemblance to compounds known to interact with the dopamine transporter (DAT) suggests a potential for such activity. Further research, such as radioligand binding assays, is required to elucidate any direct interaction and its functional consequences on dopamine reuptake.

Experimental Protocols

Cytotoxicity Assay against Jurkat Cells

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against the Jurkat cell line.

Methodology:

-

Cell Culture: Jurkat cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well microplates at a density of 5 × 10⁴ cells per well.

-

Compound Preparation and Addition: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or water) and serially diluted to achieve the desired final concentrations in the wells.

-

Incubation: The plates are incubated for 48 hours under standard cell culture conditions.

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding the MTT reagent to each well, incubating for a few hours to allow for formazan crystal formation by viable cells, and then solubilizing the crystals with a suitable solvent. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains.

Methodology:

-

Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

-

Compound Dilution: The compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microplate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under conditions appropriate for the test organism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

References

Technical Guidance: Solubility Profile of 3-Piperidinopropiophenone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-Piperidinopropiophenone hydrochloride (CAS 886-06-6), a compound of interest in pharmaceutical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the available qualitative information and presents a comprehensive, standardized experimental protocol for determining its precise solubility in various solvents.

Qualitative Solubility Summary

This compound is generally characterized as a white to off-white crystalline solid. Its hydrochloride salt form is intended to improve its stability and solubility in aqueous solutions.[1] The available data on its solubility in common laboratory solvents is summarized below.

| Solvent | Qualitative Solubility | Source |

| Water | Slightly Soluble | |

| Methanol | Slightly Soluble | |

| Organic Solvents | Soluble | [1] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To establish a quantitative solubility profile, the following detailed protocol for the shake-flask method is recommended. This method is widely regarded as the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2][3]

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

-

This compound (purity ≥95%)

-

Selected solvents (e.g., deionized water, methanol, ethanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Scintillation vials or glass flasks with screw caps

-

Calibrated analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity (e.g., HPLC grade). If pH-dependent solubility is being investigated in an aqueous medium, prepare appropriate buffer solutions.

-

Addition of Solute: Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The excess solid should be visually apparent to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. Perform a precise dilution of the filtrate with the appropriate solvent in a volumetric flask to bring the concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A pre-established calibration curve of the compound in the same solvent must be used for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL) by multiplying the measured concentration of the diluted sample by the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

References

Methodological & Application

Application Notes & Protocols: Analytical Methods for the Identification of 3-Piperidinopropiophenone Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Piperidinopropiophenone hydrochloride is a chemical compound classified as a piperidine derivative.[1] It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the study of neurological and mental health ailments.[] Due to its role as a precursor and potential psychoactive properties, rigorous analytical identification and quantification are crucial for quality control, regulatory compliance, and research purposes.[1] The hydrochloride salt form enhances its stability and solubility, making it more amenable to laboratory analysis.[1]

This document provides detailed application notes and experimental protocols for the identification and quantification of this compound using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantitative analysis of this compound using chromatographic methods. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

| Analytical Method | Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (%RSD) |

| LC-MS/MS | 3-Piperidinopropiophenone | 0.05 - 100 ng/mL | 0.01 ng/mL | 0.05 ng/mL | 95 - 105% | < 5% |

| GC-MS | 3-Piperidinopropiophenone | 1 - 500 ng/mL | 0.5 ng/mL | 1 ng/mL | 90 - 110% | < 10% |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify 3-Piperidinopropiophenone in a sample. This method is suitable for volatile and thermally stable compounds.

Methodology:

-

Sample Preparation:

-

Accurately weigh 1 mg of the this compound reference standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

-

Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the desired concentration range (e.g., 1 ng/mL to 500 ng/mL).

-

For unknown samples, dissolve a known amount of the sample in methanol to achieve a concentration within the calibration range. If the sample is not fully soluble, sonication may be used.[3]

-

-

Instrumentation (Agilent 6890 GC with 5973 MS Detector or equivalent):

-

GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Splitless mode, 2 µL injection volume, injector temperature 280°C.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Interface Temperature: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

MS Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 40-550.

-

Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

-

-

Data Analysis:

-

Identification: Compare the retention time and the mass spectrum of the analyte in the sample to that of the reference standard. The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

-

Quantification: Generate a calibration curve by plotting the peak area of the target ion against the concentration of the calibration standards. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To achieve high sensitivity and selectivity in the quantification of 3-Piperidinopropiophenone, particularly in complex matrices.

Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Prepare working standards by diluting the stock solution with a 50:50 mixture of mobile phase A and mobile phase B.

-

For plasma or urine samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove interferences.

-

-

Instrumentation (Agilent 1290 Infinity II UHPLC with 6470 Triple Quadrupole MS or equivalent):

-

LC Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Gradient Program:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): m/z 218.2 (for the free base, [M+H]+)

-

Product Ions (Q3): Monitor for characteristic fragment ions (e.g., m/z 98.1, 120.1). Collision energy should be optimized for the specific instrument.

-

-

-

Data Analysis:

-

Quantification: Construct a calibration curve using the peak area ratio of the analyte to an internal standard (if used) versus concentration. The use of a stable isotope-labeled internal standard is recommended for highest accuracy.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural confirmation of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O).

-

Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

-

-

Instrumentation (Bruker Avance III 400 MHz or equivalent):

-

Probes: 5 mm broadband probe.

-

Experiments:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (optional): COSY, HSQC, and HMBC experiments can be performed to aid in complete signal assignment.

-

-

-

Data Analysis:

-

¹H NMR: Analyze the chemical shifts, integration values, and coupling patterns to identify the different types of protons and their connectivity in the molecule.

-

¹³C NMR: Analyze the chemical shifts to identify the different carbon environments.

-

Compare the obtained spectra with known spectral data for this compound or with predicted spectra to confirm the structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound and to provide a fingerprint for identification.

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (approx. 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation (Thermo Scientific Nicolet iS10 or equivalent):

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis:

-

Identify the characteristic absorption bands for the functional groups present in the molecule. Expected characteristic peaks include:

-

C=O stretch (ketone): ~1680 cm⁻¹

-

C-N stretch (amine): ~1100-1300 cm⁻¹

-

Aromatic C-H stretch: ~3000-3100 cm⁻¹

-

Aliphatic C-H stretch: ~2800-3000 cm⁻¹

-

N-H stretch (from hydrochloride salt): Broad peak around 2400-2700 cm⁻¹

-

-

Compare the obtained spectrum with a reference spectrum of this compound for confirmation.

-

Visualizations

General Workflow for Analytical Identification

Caption: General workflow for the analytical identification and quantification of a chemical substance.

Logical Relationship of Analytical Techniques

Caption: Logical relationship between separation and identification techniques.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Piperidinopropiophenone hydrochloride synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-Piperidinopropiophenone hydrochloride. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on optimizing reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Mannich reaction.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive Reagents: Paraformaldehyde can depolymerize over time, and the purity of acetophenone or piperidine hydrochloride may be low. 2. Incorrect Stoichiometry: An improper molar ratio of reactants can limit the reaction. 3. Suboptimal Temperature: The reaction may be too slow at low temperatures or lead to side reactions at excessively high temperatures. 4. Insufficient Reaction Time: The reaction may not have proceeded to completion. 5. Ineffective Catalyst: The amount or type of acid catalyst may not be optimal. | 1. Use freshly opened or properly stored reagents. Confirm the purity of starting materials. 2. Carefully calculate and weigh the molar equivalents of acetophenone, paraformaldehyde, and piperidine hydrochloride. A slight excess of the amine and formaldehyde source is sometimes used. 3. Optimize the reaction temperature. Refluxing in a suitable solvent like ethanol or isopropanol is common. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. 5. Ensure the presence of a catalytic amount of a strong acid, such as hydrochloric acid, to facilitate the formation of the electrophilic iminium ion. |

| Formation of a Viscous Oil Instead of a Solid Product | 1. Presence of Impurities: Unreacted starting materials or byproducts can prevent crystallization. 2. Incorrect pH: The product may not precipitate if the pH of the solution is not optimal. 3. Insufficient Cooling: The product may be soluble in the reaction mixture at room temperature. | 1. Attempt to purify the oil by column chromatography or by dissolving it in a minimal amount of a suitable solvent and precipitating with a non-solvent. 2. Adjust the pH of the workup solution. The hydrochloride salt should precipitate under acidic conditions. 3. Cool the reaction mixture in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod can also initiate crystal formation. |

| Product is Difficult to Purify/Recrystallize | 1. Inappropriate Recrystallization Solvent: The chosen solvent may not have the ideal solubility properties for the product. 2. Presence of Persistent Impurities: Side products, such as the bis-Mannich adduct (where two molecules of the iminium ion react with one molecule of acetophenone), can be difficult to separate. | 1. Screen for an appropriate recrystallization solvent or solvent system. Common choices include ethanol, isopropanol, or a mixture of a good solvent (like ethanol) and a poor solvent (like acetone or diethyl ether).[1] 2. Consider purification by column chromatography before recrystallization. Optimizing the stoichiometry of the reactants can help minimize the formation of the bis-adduct. |

| Reaction Mixture Turns Dark or Polymerizes | 1. High Reaction Temperature: Excessive heat can lead to the polymerization of formaldehyde or other side reactions. 2. Presence of Impurities: Certain impurities can catalyze polymerization. | 1. Maintain a controlled reaction temperature. Avoid excessively high temperatures during reflux. 2. Ensure high purity of all reagents and solvents. |

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the synthesis of this compound?

A1: The synthesis proceeds via a Mannich reaction. The mechanism involves two main stages:

-

Formation of the Eschenmoser's salt precursor (an iminium ion): Piperidine reacts with formaldehyde (or its polymer, paraformaldehyde) in the presence of an acid catalyst (like HCl) to form a reactive electrophilic piperidin-1-ylmethylium ion.

-

Electrophilic attack: The acetophenone, under acidic conditions, forms its enol tautomer. The enol then acts as a nucleophile, attacking the iminium ion to form the carbon-carbon bond of the final product. The product is then protonated to form the hydrochloride salt.

Q2: Why is paraformaldehyde used instead of aqueous formaldehyde?

A2: Paraformaldehyde is a solid polymer of formaldehyde and is often preferred in organic synthesis because it serves as a convenient source of formaldehyde in a less aqueous environment. This can sometimes lead to cleaner reactions and easier workups compared to using a large volume of aqueous formaldehyde solution.

Q3: Can I use piperidine free base instead of piperidine hydrochloride?

A3: Yes, you can use piperidine free base. However, the reaction is typically acid-catalyzed. If you use the free base, you will need to add a stoichiometric amount of acid (like hydrochloric acid) to form the piperidine hydrochloride in situ and to catalyze the reaction. Using the pre-formed hydrochloride salt is often more convenient.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a non-polar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate), with a small amount of a base (like triethylamine) to prevent streaking of the amine product. The disappearance of the acetophenone spot and the appearance of a new, more polar product spot will indicate the reaction's progress.

Q5: What are the key safety precautions for this synthesis?

A5: It is crucial to handle all chemicals in a well-ventilated fume hood. Paraformaldehyde is a source of formaldehyde, which is toxic and a suspected carcinogen. Piperidine is a corrosive and flammable liquid with a strong, unpleasant odor. Acetophenone is a flammable liquid and an irritant. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation: Optimizing Reaction Conditions

The yield and purity of this compound are sensitive to several reaction parameters. The following table summarizes general trends for optimizing a Mannich reaction of this type.

| Parameter | Condition | Effect on Yield/Purity | Rationale |

| Temperature | Low (e.g., room temp) | Slower reaction rate, may result in incomplete conversion. | The activation energy for the reaction may not be sufficiently overcome. |

| Moderate (e.g., reflux in ethanol) | Generally optimal, leading to a reasonable reaction rate and good yield. | Provides sufficient energy for the reaction to proceed efficiently without promoting significant side reactions. | |

| High | Increased rate of side reactions, potential for polymerization and decomposition, leading to lower purity and yield. | Higher energy can lead to less selective reactions and degradation of reactants or products. | |

| Solvent | Protic (e.g., Ethanol, Isopropanol) | Often a good choice as they can solvate the ionic intermediates and reactants well. | The polarity of protic solvents can facilitate the formation and reaction of the iminium ion. |

| Aprotic (e.g., Dioxane, THF) | Can also be used, but reaction rates may differ. | The choice of aprotic solvent can influence the solubility of the reactants and the stability of intermediates. | |

| Catalyst | Acidic (e.g., HCl) | Essential for the reaction to proceed at a reasonable rate. | The acid catalyzes the formation of the reactive iminium ion from the amine and formaldehyde. |

| Basic | Not typically used for this type of Mannich reaction. | The mechanism relies on the formation of an electrophilic iminium ion, which is favored under acidic conditions. | |

| Stoichiometry | Equimolar Reactants | Can work, but may result in incomplete conversion of the limiting reagent. | |

| Slight excess of Amine and Formaldehyde | Often leads to higher conversion of the ketone. | Pushes the equilibrium towards the formation of the iminium ion and subsequent product formation. | |

| Large excess of Ketone | Can minimize the formation of bis-adducts. | Increases the probability of the iminium ion reacting with a fresh molecule of the ketone rather than the product. |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a standard procedure for a similar Mannich reaction.

Materials:

-

Acetophenone

-

Paraformaldehyde

-

Piperidine hydrochloride

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (95%)

-

Acetone

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine acetophenone (0.5 mol), piperidine hydrochloride (0.65 mol), and paraformaldehyde (0.55 mol).

-

Solvent and Catalyst Addition: Add 100 mL of 95% ethanol to the flask, followed by the cautious addition of 1 mL of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux with stirring. The solids should dissolve to form a homogeneous solution. Continue refluxing for 2-3 hours. Monitor the reaction progress by TLC.

-

Crystallization: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Then, place the flask in an ice bath to induce crystallization. The product should precipitate as a white to off-white solid.

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold acetone to remove any soluble impurities.

-

Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized. Dissolve the solid in a minimal amount of hot ethanol and then slowly add acetone until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to form crystals. Collect the purified crystals by vacuum filtration.

Visualizations

Caption: Reaction pathway for the synthesis of 3-Piperidinopropiophenone HCl.

Caption: General experimental workflow for the synthesis.

Caption: Troubleshooting decision tree for common synthesis issues.

References

Technical Support Center: 3-Piperidinopropiophenone Hydrochloride Purification

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Piperidinopropiophenone hydrochloride.

Frequently Asked Questions (FAQs)